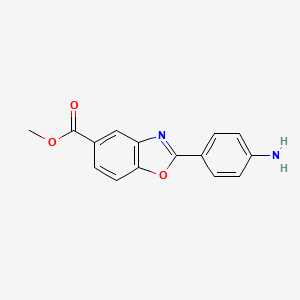

Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzoxazole core, which is known for its biological activity and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate typically involves the condensation of 4-aminobenzoic acid with salicylic acid derivatives under acidic conditions, followed by esterification. The reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The final step involves the methylation of the carboxyl group using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzoxazole ring can be reduced under hydrogenation conditions to yield dihydrobenzoxazole derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include nitrobenzoxazole derivatives, dihydrobenzoxazole derivatives, and various substituted benzoxazole compounds .

Applications De Recherche Scientifique

Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate is a heterocyclic compound belonging to the benzoxazole family, possessing a benzoxazole ring fused with an amino group and a carboxylate group. It has a molecular formula of C15H12N2O3 and a molecular weight of approximately 268.27 g/mol. Research indicates its diverse biological activities and potential applications, especially in medicinal chemistry.

Scientific Research Applications

This compound has several applications, especially in antimicrobial and anticancer research. Studies show that benzoxazole derivatives exhibit anti-inflammatory, antioxidant, and cytotoxic effects against various cancer cell lines. Its planar bicyclic structure allows it to interact with various biological targets, influencing pathways related to inflammation and cancer cell growth. It has been investigated as a potential anticancer agent by targeting pathways involved in cell proliferation and apoptosis.

Antimicrobial and Anticancer Research

N-heterocyclic carbene (NHC) metal complexes, including silver, gold, copper, palladium, nickel, and ruthenium, have demonstrated potential as antimicrobial and anticancer agents . These complexes' design, syntheses, and characterizations have been reviewed and correlated to their antimicrobial and anticancer efficacies .

Molecular Hybridization

Mécanisme D'action

The mechanism of action of Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-aminophenyl)benzothiazole: Shares a similar core structure but contains a sulfur atom instead of an oxygen atom in the heterocyclic ring.

4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar amino group but differs in the overall structure and functional groups.

Uniqueness

Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate is unique due to its benzoxazole core, which imparts distinct chemical and biological properties. The presence of the carboxylate ester group enhances its solubility and reactivity, making it a versatile compound for various applications .

Activité Biologique

Methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate (referred to as MAB) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article explores the synthesis, biological evaluation, and molecular mechanisms of MAB, highlighting its efficacy against various cancer cell lines and its antiviral properties.

Synthesis of MAB

MAB can be synthesized through a multi-step process involving the reaction of 2-aminophenol with appropriate carboxylic acid derivatives. The synthesis typically follows these steps:

- Formation of Benzoxazole Ring : The initial step involves the cyclization of 2-aminophenol with a suitable carbonyl compound.

- Carboxylation : The methyl ester group is introduced through esterification reactions.

- Purification : The final product is purified using recrystallization techniques or chromatography.

Anticancer Activity

MAB has been evaluated for its cytotoxic effects against several cancer cell lines, including:

- MDA-MB-231 : A triple-negative breast cancer cell line.

- MCF-7 : An estrogen receptor-positive breast cancer cell line.

The compound exhibits significant cytotoxicity, with IC50 values indicating its effectiveness compared to standard chemotherapeutic agents. For instance, studies have shown that MAB has an IC50 value of approximately 6 µM against MDA-MB-231 cells, which is comparable to established anticancer drugs like Sorafenib (IC50 = 7.47 µM) .

Antiviral Activity

In addition to its anticancer properties, MAB has demonstrated antiviral activity against influenza viruses. Research indicates that derivatives of benzoxazole exhibit inhibitory effects on viral replication in vitro. The mechanism appears to involve interference with viral protein synthesis, which is crucial for the virus's life cycle .

Mechanistic Insights

The biological activity of MAB can be attributed to several mechanisms:

- PARP Inhibition : MAB and its analogs have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .

- Cell Cycle Arrest : Studies indicate that MAB can induce G2/M phase cell cycle arrest in cancer cells, preventing their proliferation .

Case Studies

Several studies have documented the biological effects of MAB:

-

Study on Breast Cancer Cells :

- Researchers synthesized a series of benzoxazole derivatives, including MAB, and tested their cytotoxicity against breast cancer cell lines.

- Results indicated that compounds with structural similarities to MAB exhibited significant anti-proliferative effects.

-

Antiviral Efficacy :

- A study evaluated the antiviral properties of benzoxazole derivatives against influenza A and B viruses.

- MAB was found to significantly reduce viral titers in infected cell cultures.

Data Summary

| Compound Name | Cell Line | IC50 (µM) | Activity Type |

|---|---|---|---|

| MAB | MDA-MB-231 | 6 | Anticancer |

| Sorafenib | MDA-MB-231 | 7.47 | Standard Anticancer |

| MAB | Influenza Virus | N/A | Antiviral |

Propriétés

Formule moléculaire |

C15H12N2O3 |

|---|---|

Poids moléculaire |

268.27 g/mol |

Nom IUPAC |

methyl 2-(4-aminophenyl)-1,3-benzoxazole-5-carboxylate |

InChI |

InChI=1S/C15H12N2O3/c1-19-15(18)10-4-7-13-12(8-10)17-14(20-13)9-2-5-11(16)6-3-9/h2-8H,16H2,1H3 |

Clé InChI |

XFKLGFLTSOJFEB-UHFFFAOYSA-N |

SMILES canonique |

COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.